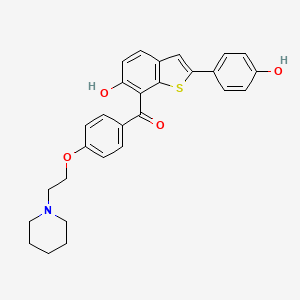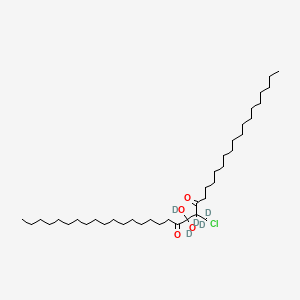
rac-1,2-Distearoyl-3-chloropropanediol-d5
Descripción general
Descripción
“rac-1,2-Distearoyl-3-chloropropanediol-d5” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a labeled form of a new lipid from the hydrolysis of food proteins . The product is available in neat format .
Molecular Structure Analysis
The molecular formula of “rac-1,2-Distearoyl-3-chloropropanediol-d5” is C39H70D5ClO4 . The molecular weight is 648.49 . The SMILES representation is C(OC(CCCCCCCCCCCCCCCCC)=O)(C(OC(CCCCCCCCCCCCCCCCC)=O)([2H])[2H])(C(Cl)([2H])[2H])[2H] .Aplicaciones Científicas De Investigación
Quantification in Food Contaminants : Rac-1,2-Distearoyl-3-chloropropanediol-d5 is used as an internal standard in the quantification of food contaminants like fatty acid esters of chloropropanediols in vegetable oils. Gas Chromatography-Mass Spectrometry (GC-MS) techniques utilize this compound for accurate measurement of these contaminants (Le Thanh et al., 2019).
Stereospecific Analysis in Dairy Products : It is used in the stereospecific analysis of fatty acid esters of chloropropanediol in dairy products like goat milk. This type of analysis helps in understanding the chemical composition and potential health impacts of these compounds in food products (Myher et al., 1986).
Measurement in Oils and Fats : In the measurement of 3-chloropropane-1,2-diol fatty acid esters in oils and fats, this compound plays a role as a reference standard. High-Performance Liquid Chromatography (HPLC) methods are enhanced by using rac-1,2-Distearoyl-3-chloropropanediol-d5 for more accurate quantification (Hongru et al., 2014).
Role in Enzymatic Reactions : This compound is also relevant in research focusing on the kinetic resolution of secondary alcohols through enzymatic reactions. It serves as a model compound or control in these studies, aiding in the development of pharmaceuticals and other chemicals (Galvão et al., 2018).
Electrochemical Sensor Development : In the field of electrochemical sensors, rac-1,2-Distearoyl-3-chloropropanediol-d5 is used in studies focusing on the development of new sensors, particularly for applications like the determination of certain compounds in food samples (Poo‐arporn et al., 2019).
Analytical Method Development : It is also used in the development of analytical methods for determining chloropropanols in various materials, such as food packaging. This involves processes like aqueous extraction, derivatization, and GC-MS analysis (Mezouari et al., 2015).
Mecanismo De Acción
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
It is a lipid that is a combination of stearic acid chains bound to 2-chloropropane at the sn-1 and sn-2 positions .
Pharmacokinetics
It is known that the compound is a deuterated form of a new lipid from the hydrolysis of food proteins , which suggests that it may have different metabolic stability and/or pharmacokinetics .
Propiedades
IUPAC Name |
19-[chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3/i35D2,36D,43D,44D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNVYIZWCUSXHC-QRFFOVILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



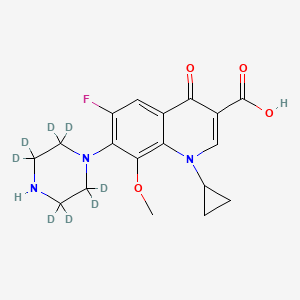

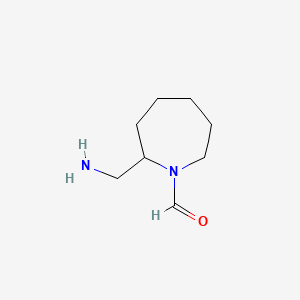
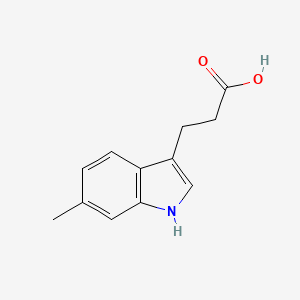

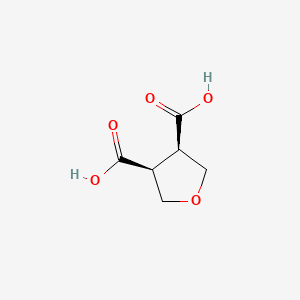
![2H-[1,2]Oxazolo[5,4-F]indole](/img/structure/B587850.png)

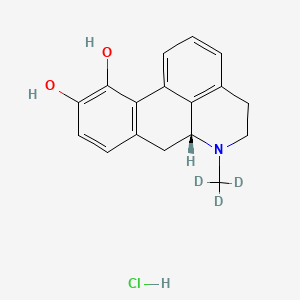
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)
